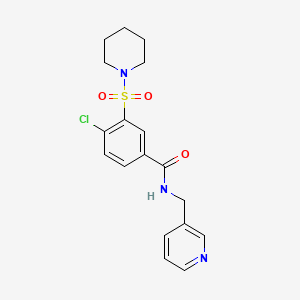
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
Übersicht
Beschreibung
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic effects in various medical conditions. This compound belongs to the class of Janus kinase inhibitors, which are known for their ability to modulate the immune system.
Wirkmechanismus
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide inhibits the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. Specifically, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide inhibits Janus kinase 3 (JAK3), which is primarily expressed in immune cells. By inhibiting JAK3, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. This leads to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can inhibit the proliferation of T cells and B cells, reduce the production of pro-inflammatory cytokines, and modulate the expression of adhesion molecules. In vivo studies have shown that 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can reduce inflammation and disease severity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in immune signaling pathways. 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has also been shown to have good oral bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has some limitations. It has a short half-life in humans, which requires frequent dosing. Additionally, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can cause adverse effects, such as increased risk of infections and malignancies.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide. One potential direction is the development of more selective JAK3 inhibitors that have fewer adverse effects. Another direction is the investigation of the long-term safety and efficacy of 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide in humans. Additionally, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide could be studied in combination with other immunomodulatory agents to enhance its therapeutic effects. Finally, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide could be studied in other medical conditions, such as asthma and autoimmune encephalitis.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic effects in various medical conditions, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting Janus kinases, 4-chloro-3-(1-piperidinylsulfonyl)-N-(3-pyridinylmethyl)benzamide can modulate the immune system and reduce inflammation.
Eigenschaften
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-7-6-15(18(23)21-13-14-5-4-8-20-12-14)11-17(16)26(24,25)22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPZQVGXSIZHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4395967.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4395975.png)
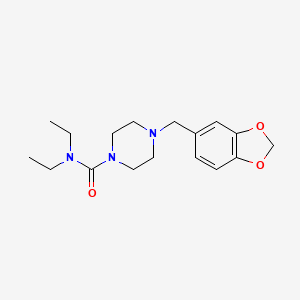

![phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate](/img/structure/B4395997.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4396001.png)
![N-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4396016.png)
![1,5-dimethyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione acetate](/img/structure/B4396024.png)
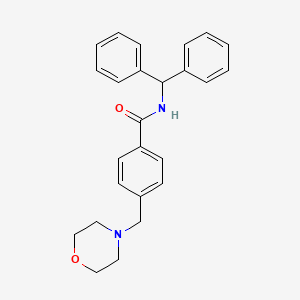
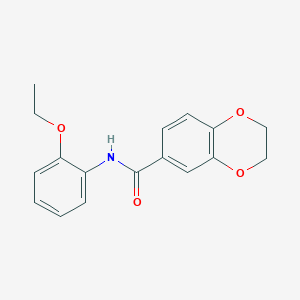
![2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4396056.png)
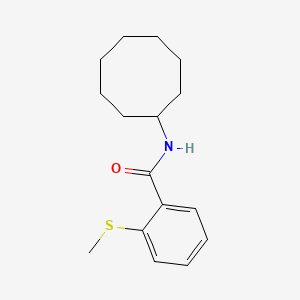
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4396077.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4396081.png)